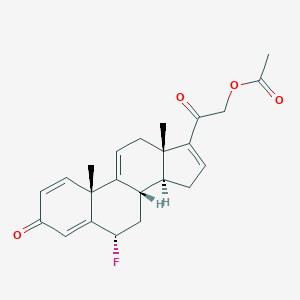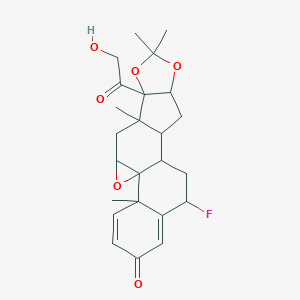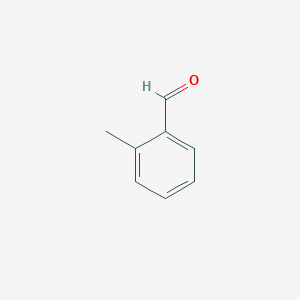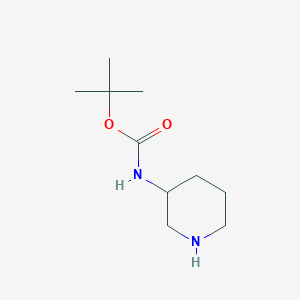
3-Boc-氨基哌啶
概述
描述
3-Boc-aminopiperidine, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis, making 3-Boc-aminopiperidine a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
科学研究应用
3-Boc-aminopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for diabetes and other conditions.
Industry: It is used in the production of agrochemicals and other industrial products
作用机制
Target of Action
It is known to be an important intermediate in the synthesis of liraglutide and alogliptin benzoate, which are used for the treatment of type 2 diabetes . These drugs target the glucagon-like peptide-1 (GLP-1) receptor and dipeptidyl peptidase-4 (DPP-4) respectively, suggesting that 3-Boc-aminopiperidine may interact with these targets or related biochemical pathways.
Biochemical Pathways
3-Boc-aminopiperidine is involved in the synthesis of drugs that affect the incretin pathway . This pathway is responsible for enhancing insulin secretion in response to meals. Incretin-based drugs like liraglutide and alogliptin benzoate enhance this pathway, leading to improved blood glucose control in patients with type 2 diabetes.
Result of Action
As an intermediate in the synthesis of liraglutide and alogliptin benzoate, 3-Boc-aminopiperidine contributes to the therapeutic effects of these drugs . These include enhanced insulin secretion, improved blood glucose control, and potential weight loss in patients with type 2 diabetes.
Action Environment
The action of 3-Boc-aminopiperidine is likely influenced by various environmental factors, including pH, temperature, and the presence of other compounds . These factors can affect its stability, reactivity, and overall efficacy as an intermediate in drug synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Boc-aminopiperidine typically involves several steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The intermediate undergoes an acid-amide condensation reaction with ammonia gas to form an amide.
Hofmann Degradation: The amide is then subjected to Hofmann degradation to produce an amine.
Protection: The resulting amine is protected with di-tert-butyl dicarbonate to yield 3-Boc-aminopiperidine.
Industrial Production Methods
The industrial production of 3-Boc-aminopiperidine follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with low energy consumption and minimal waste generation .
化学反应分析
Types of Reactions
3-Boc-aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used for Boc deprotection.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used in coupling reactions.
Solvents: Common solvents include dichloromethane, methanol, and ethanol.
Major Products Formed
Free Amine: Deprotection of 3-Boc-aminopiperidine yields 3-aminopiperidine.
Peptide Derivatives: Coupling reactions can produce various peptide derivatives and other bioactive molecules.
相似化合物的比较
Similar Compounds
3-Aminopiperidine: The deprotected form of 3-Boc-aminopiperidine.
1-Boc-3-aminopiperidine: Another Boc-protected piperidine derivative.
3-Aminoazepane: A structurally similar compound with a seven-membered ring
Uniqueness
3-Boc-aminopiperidine is unique due to its specific Boc protection, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reaction control and product purity .
属性
IUPAC Name |
tert-butyl N-piperidin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQXNWMYLFAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401088 | |
| Record name | 3-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172603-05-3 | |
| Record name | 3-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(BOC-AMINO)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (R)-3-Boc-aminopiperidine in pharmaceutical synthesis?
A1: (R)-3-Boc-aminopiperidine serves as a crucial building block in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors, like Linagliptin, Alogliptin, and Trelagliptin, are used to treat type 2 diabetes. The compound's structure allows for incorporation into these complex molecules, ultimately contributing to their therapeutic activity. [, , , ]
Q2: Can you describe a specific reaction involving (R)-3-Boc-aminopiperidine in the synthesis of a DPP-4 inhibitor?
A2: In the synthesis of Linagliptin, (R)-3-Boc-aminopiperidine undergoes a substitution reaction with 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine in the presence of potassium carbonate. This reaction forms a key intermediate, tert-butoxycarbonyl-protected Linagliptin. Subsequently, the Boc protecting group is removed to yield the final Linagliptin molecule. [, ]
Q3: Are there any challenges associated with the synthesis or use of (R)-3-Boc-aminopiperidine?
A3: One challenge encountered in Linagliptin synthesis was the formation of debromination impurities during the reaction of (R)-3-Boc-aminopiperidine with the brominated xanthine derivative. Researchers developed a method utilizing specific reaction conditions and a defined ratio of reactants to minimize these impurities and facilitate purification. []
Q4: What are the advantages of the reported preparation method for (R)-3-Boc-aminopiperidine?
A4: The reported method emphasizes the use of mild reaction conditions, resulting in a safer and more reliable process. Additionally, the process boasts excellent stability, low energy consumption, high yield, and reduced environmental impact due to its green chemistry principles. These factors make the method suitable for industrial-scale production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

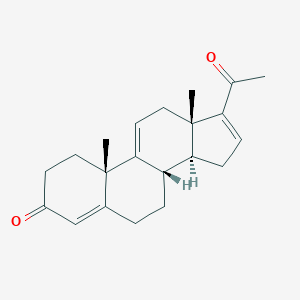
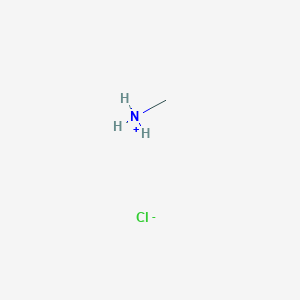
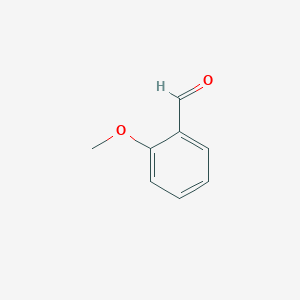
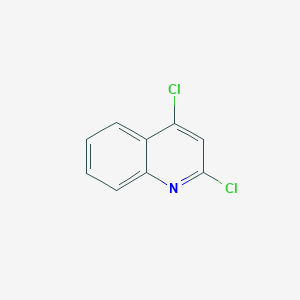
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
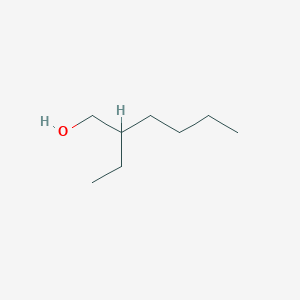
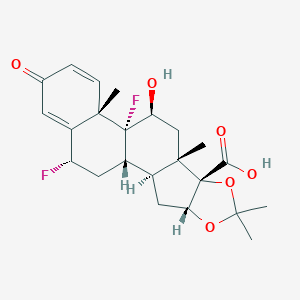
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
